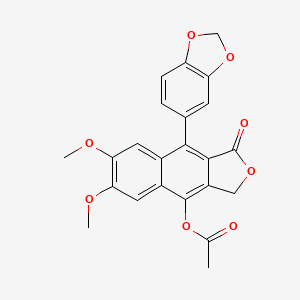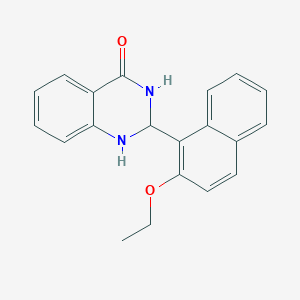
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is an organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a dihydroquinazolin-4-ol moiety. It is of interest in various fields of research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxynaphthalene and anthranilic acid.
Formation of Intermediate: The initial step involves the reaction of 2-ethoxynaphthalene with anthranilic acid in the presence of a suitable catalyst, such as polyphosphoric acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazolinone ring.
Reduction: The final step involves the reduction of the quinazolinone to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can further modify the dihydroquinazolin-4-ol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Modified dihydroquinazolin-4-ol derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
類似化合物との比較
Similar Compounds
2-(2-Ethoxynaphthalen-1-yl)-indan-1,3-dione: Similar in structure but with different functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with distinct chemical properties.
Uniqueness
2-(2-Ethoxynaphthalen-1-yl)-1,2-dihydroquinazolin-4-ol is unique due to its specific combination of a naphthalene ring and a dihydroquinazolin-4-ol moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
439093-25-1 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
2-(2-ethoxynaphthalen-1-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-17-12-11-13-7-3-4-8-14(13)18(17)19-21-16-10-6-5-9-15(16)20(23)22-19/h3-12,19,21H,2H2,1H3,(H,22,23) |
InChIキー |
BXTTUPQTFCAATL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14155604.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
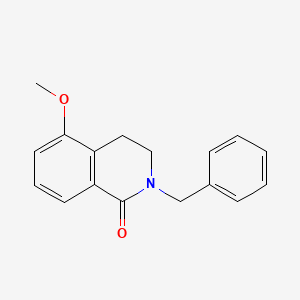
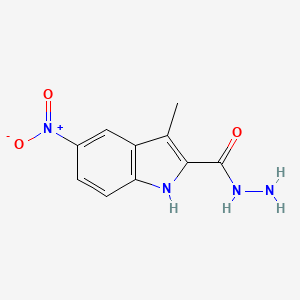
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
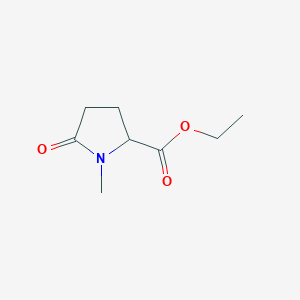
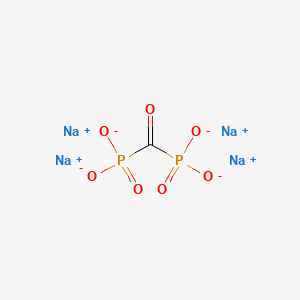
![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
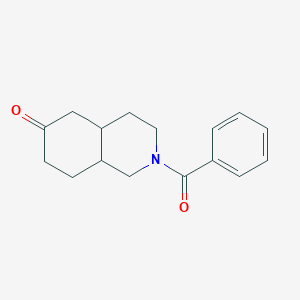
![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
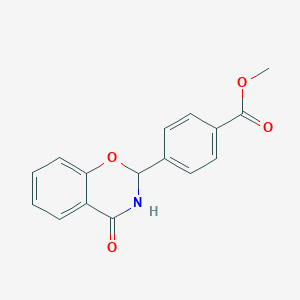
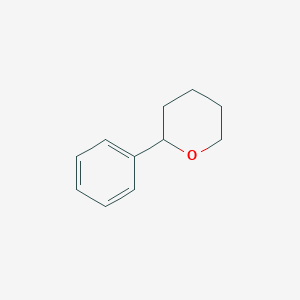
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
